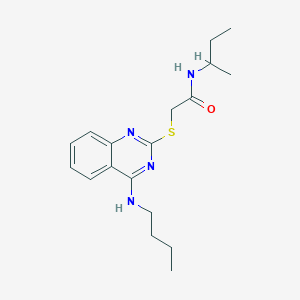

N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide

Description

"N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide" is a synthetic quinazoline derivative featuring a thioacetamide linker and dual alkylamino substituents. The compound integrates a quinazolin-2-yl core modified with a butylamino group at position 4 and a sec-butylacetamide moiety via a sulfur bridge at position 2.

Propriétés

IUPAC Name |

N-butan-2-yl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4OS/c1-4-6-11-19-17-14-9-7-8-10-15(14)21-18(22-17)24-12-16(23)20-13(3)5-2/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23)(H,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMBMGCKIPUVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide is with a molecular weight of 306.43 g/mol. The structure features a quinazoline ring substituted with a butylamino group and a thioacetamide moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds derived from quinazoline, including N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide, exhibit significant antimicrobial properties. A study demonstrated that similar quinazolinone derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.31 to 5.0 µg/mL .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.

Case Studies and Research Findings

- Antimicrobial Screening : A recent study synthesized various quinazoline derivatives and tested their antimicrobial efficacy. The results showed that certain derivatives had potent activity against S. aureus, with IC50 values comparable to established antibiotics .

- Molecular Docking Studies : Computational studies have suggested that N-(sec-butyl)-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide may effectively bind to the active sites of bacterial DNA gyrase, an essential enzyme for bacterial replication. This binding could inhibit bacterial growth, supporting its potential as an antimicrobial agent .

- Cytotoxicity Assessments : Cytotoxicity tests conducted on VERO cell lines revealed that related quinazoline compounds exhibited relatively low toxicity (IC50 > 600 µg/mL), suggesting a favorable safety profile for further development .

Data Summary Table

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound shares structural homology with several classes of quinazoline-thioacetamide derivatives (Table 1):

Key Observations :

- Substituent Impact: The butylamino and sec-butyl groups in the target compound likely enhance lipophilicity compared to phenyl or sulfamoyl substituents in analogs (e.g., compound 5, 15o) . This may influence pharmacokinetic properties such as membrane permeability.

- Activity Trends: Dichlorobenzylthio (15o) and sulfamoylphenyl (5) substituents correlate with potent antitumor activity, suggesting that electron-withdrawing groups enhance cytotoxicity. The absence of such groups in the target compound may limit its antitumor efficacy unless compensated by the alkylamino moieties .

Pharmacological and Physicochemical Properties

- Antitumor Potential: While the target compound lacks direct activity data, structural analogs like 15o (IC50 = 1.96 μM) highlight the importance of the quinazoline-thioacetamide scaffold in targeting cancer cell proliferation .

- Anti-inflammatory Activity: Analogous 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide () shows enhanced anti-inflammatory effects compared to Diclofenac, suggesting that alkylamino substituents may modulate this activity .

- Solubility and Stability: The sec-butyl group may improve solubility in organic solvents compared to bulkier aryl substituents (e.g., 4-phenoxyphenyl in compound 24, ) but could reduce aqueous solubility relative to sulfonamide derivatives (compound 5, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.